magnesium;ethene;chloride
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Overview
Description
Magnesium ethene chloride is an organometallic compound that combines magnesium, ethene, and chloride. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. The general formula for Grignard reagents is R-Mg-X, where R is an organic group and X is a halogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium ethene chloride can be synthesized by reacting ethyl chloride with magnesium metal in the presence of an anhydrous ether solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
[ \text{C}_2\text{H}_5\text{Cl} + \text{Mg} \rightarrow \text{C}_2\text{H}_5\text{MgCl} ]
Industrial Production Methods
In industrial settings, the production of Grignard reagents like magnesium ethene chloride involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The magnesium metal is often activated by adding iodine or 1,2-dibromoethane to remove the passivating oxide layer on its surface .
Chemical Reactions Analysis
Types of Reactions
Magnesium ethene chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halogens in organic compounds.
Coupling Reactions: Forms new carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form coupled products.
Solvents: Typically uses anhydrous ether solvents like diethyl ether or tetrahydrofuran.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Coupled Products: Formed from reactions with other halides.
Scientific Research Applications
Magnesium ethene chloride is extensively used in scientific research due to its versatility:
Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of various drug molecules.
Materials Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of magnesium ethene chloride involves the formation of a highly reactive nucleophilic carbon center. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new bonds. The magnesium atom in the compound stabilizes the negative charge on the carbon, making it highly reactive .
Comparison with Similar Compounds
Similar Compounds
Methylmagnesium chloride: Another Grignard reagent with similar reactivity.
Phenylmagnesium bromide: Used for similar types of reactions but with different organic groups.
Ethylmagnesium bromide: Similar to magnesium ethene chloride but with bromide as the halogen
Uniqueness
Magnesium ethene chloride is unique due to its specific reactivity with ethene as the organic group, making it particularly useful in certain types of organic synthesis where ethene derivatives are required.
Properties
IUPAC Name |
magnesium;ethene;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3.ClH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMWREDHKRHWQI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[CH-].[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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